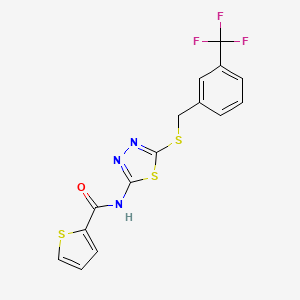

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a 1,3,4-thiadiazole derivative characterized by a trifluoromethyl-substituted benzylthio group at position 5 of the thiadiazole ring and a thiophene-2-carboxamide moiety. This compound shares structural similarities with other thiadiazole-based molecules, which are renowned for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties.

Properties

IUPAC Name |

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3OS3/c16-15(17,18)10-4-1-3-9(7-10)8-24-14-21-20-13(25-14)19-12(22)11-5-2-6-23-11/h1-7H,8H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTCQIGVUAIEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse pharmacological activities. The trifluoromethyl group enhances lipophilicity and biological activity, while the thiophene moiety contributes to its structural diversity.

Biological Activity Overview

Research on thiadiazole derivatives has shown a broad spectrum of biological activities, including:

- Anticancer Activity : Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Compounds with thiadiazole structures have demonstrated significant antibacterial and antifungal properties.

- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication.

Anticancer Activity

A notable study synthesized various 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. For example, a derivative similar to this compound exhibited an IC50 value of 7.4 µM against the Bcr-Abl positive K562 cell line, indicating potent activity against chronic myelogenous leukemia (CML) cells .

Table 1: Cytotoxic Effects of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | K562 (CML) | 7.4 |

| Compound 2 | MCF-7 (Breast Cancer) | 12.0 |

| Compound 3 | A549 (Lung Cancer) | 15.5 |

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. They showed effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.008 |

| Compound B | Escherichia coli | 0.030 |

| Compound C | Candida albicans | 0.050 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Some thiadiazoles inhibit protein kinases involved in cancer progression.

- Disruption of Nucleic Acid Synthesis : Certain derivatives interfere with DNA and RNA synthesis in pathogens.

- Membrane Disruption : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to cell lysis.

Case Studies

A series of studies highlight the promising applications of thiadiazole derivatives:

- Antitumor Studies : A derivative was tested against various cancer cell lines and showed selective inhibition of cancer cell proliferation while sparing normal cells .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives were significantly more effective than standard antibiotics like ampicillin .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer activities. For instance, compounds similar to N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have demonstrated effectiveness against various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial disruption .

Table 1: Summary of Anticancer Activities of Thiadiazole Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 8 | Chronic myelogenous leukemia | Apoptosis via caspase activation | |

| Thiadiazole derivative | Various cancers | Induction of apoptosis |

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Similar thiophene-based carboxamides have been investigated for their ability to inhibit bacterial growth, particularly against resistant strains. In vitro studies have shown that these compounds can effectively inhibit enzymes related to bacterial resistance mechanisms, such as β-lactamases .

Table 2: Antibacterial Efficacy of Thiophene Derivatives

| Compound | Target Bacteria | Mechanism of Action | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide | ESBL-producing E. coli | Inhibition of β-lactamase enzymes |

Anti-inflammatory Effects

Thiadiazole derivatives are also being explored for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for use in organic electronics. Research has shown that compounds like this compound can be integrated into organic photovoltaic devices and organic light-emitting diodes (OLEDs). Their ability to facilitate charge transport is crucial for enhancing device efficiency .

Table 3: Applications in Organic Electronics

| Application | Compound | Role |

|---|---|---|

| Organic Photovoltaics | Thiophene derivatives | Charge transport layer |

| OLEDs | Thiophene derivatives | Emissive layer materials |

Case Study: Anticancer Activity

A notable case study involved the evaluation of a thiadiazole derivative similar to this compound against human leukemia cell lines. The study reported a significant decrease in cell viability at low micromolar concentrations, with detailed mechanistic studies revealing the activation of apoptotic pathways .

Case Study: Antibacterial Efficacy

In another study focusing on antibacterial efficacy, researchers synthesized several thiophene-based carboxamides and tested them against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting their potential as novel antibacterial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical Properties

The trifluoromethyl group at the 3-position of the benzyl ring distinguishes this compound from analogs with alternative substituents. Key comparisons include:

- Key Observations: Electron-withdrawing groups (e.g., Cl, CF₃) generally increase melting points due to enhanced dipole interactions (e.g., 4f: 259–261°C ). Bulkier substituents (e.g., isopropylphenoxy in 5j) may reduce yields compared to simpler benzylthio groups (e.g., 5h: 88% yield ).

Antimicrobial Activity

- Compound 52 () : A thiophene-containing thiadiazole derivative exhibited broad-spectrum antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli) .

Anticonvulsant Activity

- Dichlorobenzyl/Methoxybenzyl Derivatives () : ED₅₀ values of 0.65–2.72 µmol/kg in seizure models, attributed to benzylthio and halogen substitutions .

- Target Compound : The trifluoromethyl group may enhance blood-brain barrier penetration, but anticonvulsant efficacy remains unverified.

Antiproliferative Activity

Critical Analysis of Substituent Impact

- Trifluoromethyl vs. Metabolic Stability: CF₃ resists oxidative metabolism, improving half-life over labile groups like methoxy .

- Positional Isomerism : The 3-CF₃ substitution in the target compound vs. 4-CF₃ in ’s analog may alter receptor binding due to steric/electronic differences.

Q & A

Q. What are the common synthetic routes for synthesizing thiadiazole-thiophene carboxamide derivatives?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, intermediate thiadiazole-thiophene scaffolds are synthesized via reactions between aminothiophene carboxamide derivatives and substituted benzaldehydes, followed by cyclization with sodium azide in tetrahydrofuran (THF). Subsequent functionalization (e.g., thioether formation) is achieved using alkyl/aryl halides or phosphoro dichloridates under reflux conditions . Characterization relies on IR, <sup>1</sup>H/<sup>13</sup>C NMR, mass spectrometry, and elemental analysis .

Q. How are structural and purity characteristics validated for such compounds?

Methodological validation includes:

- Spectroscopic techniques : <sup>1</sup>H NMR (to confirm proton environments, e.g., trifluoromethyl groups at δ ~7.5 ppm), <sup>13</sup>C NMR (to verify carbonyl carbons at ~165–170 ppm), and IR (amide C=O stretches at ~1650–1700 cm<sup>-1</sup>) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., for Cl or S atoms) .

- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis ensures stoichiometric purity (±0.3% tolerance) .

Q. What in vitro biological assays are used for preliminary evaluation?

Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution methods against Staphylococcus aureus, Escherichia coli, and Candida albicans to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC50 values .

Advanced Research Questions

Q. How can synthetic yields be optimized for thiadiazole-thiophene carboxamides with bulky substituents?

Key strategies:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during cyclization .

- Catalysis : Use of iodine and triethylamine to promote cyclization efficiency, reducing reaction time from hours to minutes .

- Temperature control : Reflux in acetonitrile (80–90°C) minimizes side reactions for thioether formation .

Q. How should contradictory bioactivity data between in vitro and computational models be addressed?

Contradictions often arise from:

- Physicochemical factors : Poor solubility or membrane permeability in vitro, despite high docking scores. Validate via solubility assays (e.g., HPLC-based logP measurements) .

- Target flexibility : Molecular docking may neglect protein conformational changes. Use ensemble docking or molecular dynamics simulations to account for flexibility .

- Metabolic instability : Incubate compounds with liver microsomes to assess metabolic half-life discrepancies .

Q. What advanced computational methods refine molecular docking studies for thiadiazole derivatives?

Beyond AutoDock/Vina:

- Quantum mechanical (QM) scoring : Improves accuracy of ligand-receptor binding energy calculations for electronegative groups (e.g., CF3) .

- Free-energy perturbation (FEP) : Predicts relative binding affinities for SAR optimization .

- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with thiadiazole N atoms) using tools like Schrödinger’s Phase .

Q. How do structural modifications (e.g., substituents on benzyl-thio groups) influence bioactivity?

Case studies indicate:

- Electron-withdrawing groups (e.g., CF3, Cl) : Enhance antimicrobial activity by increasing membrane penetration (logP ~2.5–3.5) .

- Bulkier substituents (e.g., 4-chlorobenzyl) : Reduce cytotoxicity but improve selectivity indices (e.g., IC50 > 50 µM in normal cells vs. < 10 µM in cancer cells) .

- Thioether vs. sulfone : Thioether derivatives show higher potency, likely due to reversible covalent interactions with target proteins .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.